REACTION_CXSMILES
|
FC(F)(F)C(O)=O.C(OC([N:15]1[CH2:20][CH2:19][CH2:18][CH:17]([CH2:21][CH2:22][O:23][CH2:24][C:25]2[CH:30]=[C:29]([Br:31])[CH:28]=[CH:27][C:26]=2[F:32])[CH2:16]1)=O)(C)(C)C>C(Cl)Cl>[F:32][C:26]1[CH:27]=[CH:28][C:29]([Br:31])=[CH:30][C:25]=1[CH2:24][O:23][CH2:22][CH2:21][CH:17]1[CH2:18][CH2:19][CH2:20][NH:15][CH2:16]1
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Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
1-(t-butoxycarbonyl)-3-[2-(2-fluoro-5-bromobenzyloxy)ethyl]piperidine
|
Quantity
|
0.495 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC(CCC1)CCOCC1=C(C=CC(=C1)Br)F
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred for thirty minutes at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was partitioned between 1 M potassium carbonate and methylene chloride
|
Type
|
EXTRACTION
|
Details
|
The aqueous fraction was back extracted with methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvents were removed in vacuo
|
Name
|
|
Type
|
|
Smiles
|
FC1=C(COCCC2CNCCC2)C=C(C=C1)Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |